

# Ovatine structure-activity relationship (SAR) studies

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# A Comparative Guide to the Structure-Activity Relationship of Ovatine Analogs as Novel Kinase Inhibitors

Audience: Researchers, scientists, and drug development professionals.

This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of a series of novel synthetic analogs of **Ovatine**, a recently identified natural product with promising anticancer properties. The data presented herein compares the inhibitory activity of these analogs against a key oncogenic kinase, providing valuable insights for the rational design of more potent and selective therapeutic agents.

#### **Introduction to Ovatine**



**Ovatine** is a natural product isolated from a rare marine sponge, exhibiting moderate inhibitory activity against Tyr-kinase X (TK-X), a validated target in several aggressive cancers. The unique heterocyclic core of **Ovatine** presents a promising scaffold for chemical modification to enhance its potency and drug-like properties. This guide details the SAR of a focused library of **Ovatine** analogs, with modifications at the R1, R2, and R3 positions of the core structure.

## **Comparative Biological Activity of Ovatine Analogs**

The inhibitory activity of the synthesized **Ovatine** analogs was assessed using a biochemical assay for TK-X inhibition and a cell-based assay for cytotoxicity against the human breast cancer cell line MCF-7. The results are summarized in the table below.

Compound	R1- Substituent	R2- Substituent	R3- Substituent	TK-X Inhibition IC50 (nM)	MCF-7 Cytotoxicity IC50 (μΜ)
Ovatine	-H	-OH	-CH3	850	15.2
OVA-01	-F	-OH	-CH3	620	10.8
OVA-02	-Cl	-OH	-CH3	450	7.5
OVA-03	-Br	-OH	-СН3	380	6.1
OVA-04	-l	-OH	-СН3	410	6.8
OVA-05	-H	-ОСН3	-СН3	1200	25.4
OVA-06	-H	-NH2	-СН3	980	18.9
OVA-07	-Br	-ОН	-C2H5	250	4.2
OVA-08	-Br	-ОН	-Cyclopropyl	180	2.9
OVA-09	-Br	-OH	-Phenyl	550	9.7

## **Key Findings from SAR Studies**

R1 Position: Halogen substitution at the R1 position generally improves inhibitory activity. A
bromine substituent (OVA-03) provided the optimal balance of size and electronegativity for
potent TK-X inhibition.



- R2 Position: The hydroxyl group at the R2 position appears crucial for activity, as its replacement with a methoxy (OVA-05) or an amino group (OVA-06) led to a significant decrease in potency.
- R3 Position: Modifications at the R3 position revealed that increasing the steric bulk with small alkyl groups (OVA-07) or a cyclopropyl ring (OVA-08) enhanced activity. However, a larger aromatic ring (OVA-09) was detrimental to potency.

## **Experimental Protocols**

#### 4.1. TK-X Kinase Inhibition Assay

The inhibitory activity of the **Ovatine** analogs against TK-X was determined using a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.

- Reagents: Recombinant human TK-X enzyme, biotinylated peptide substrate, ATP, and a europium-labeled anti-phosphotyrosine antibody.
- Procedure:
  - The compounds were serially diluted in DMSO and added to a 384-well plate.
  - TK-X enzyme and the peptide substrate were added to the wells and incubated for 15 minutes.
  - The kinase reaction was initiated by the addition of ATP and incubated for 1 hour at room temperature.
  - The reaction was stopped, and the detection reagents (europium-labeled antibody) were added.
  - After a 2-hour incubation, the TR-FRET signal was read on a plate reader.
- Data Analysis: The IC50 values were calculated from the dose-response curves using a fourparameter logistic fit.
- 4.2. MCF-7 Cell Viability Assay

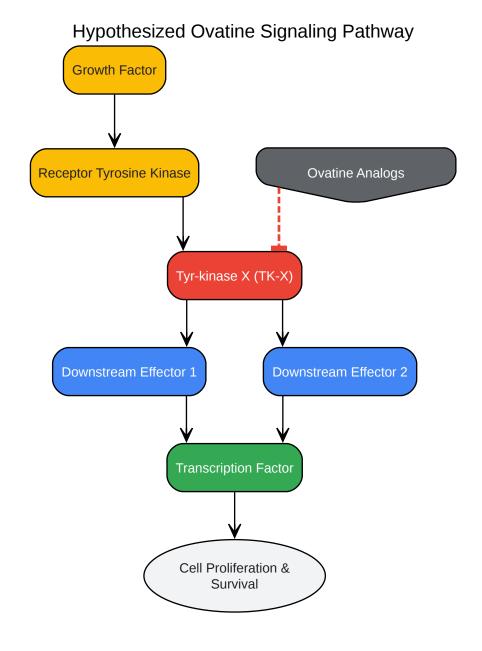


The cytotoxicity of the compounds was evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

- Cell Culture: MCF-7 cells were cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.
- Procedure:
  - Cells were seeded in 96-well plates and allowed to adhere overnight.
  - The cells were treated with various concentrations of the **Ovatine** analogs for 72 hours.
  - MTT reagent was added to each well and incubated for 4 hours.
  - The formazan crystals were dissolved in DMSO, and the absorbance was measured at 570 nm.
- Data Analysis: The IC50 values were determined by plotting the percentage of cell viability against the compound concentration.

#### **Visualizations**

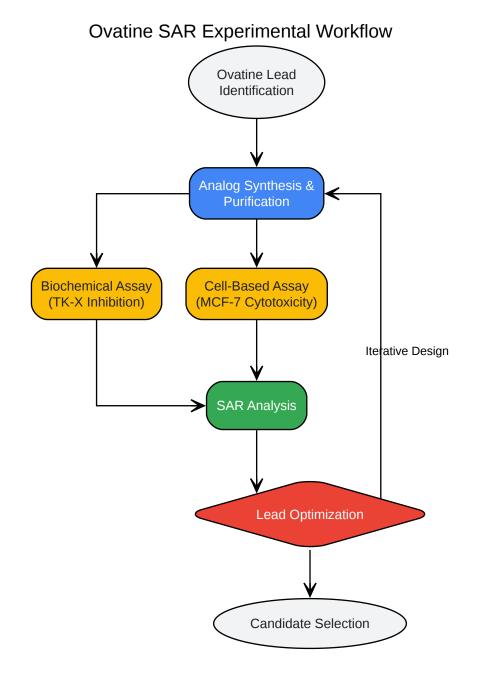




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Caption: Hypothesized signaling pathway inhibited by **Ovatine** analogs.





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Caption: Experimental workflow for **Ovatine** SAR studies.

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